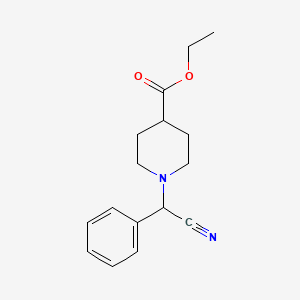

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate

説明

特性

IUPAC Name |

ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-20-16(19)14-8-10-18(11-9-14)15(12-17)13-6-4-3-5-7-13/h3-7,14-15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCYDAZKJXDNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Synthesis via Cyclization of Piperidine Derivatives

One of the primary methods involves the cyclization of suitable diamine precursors with electrophilic reagents to form the piperidine ring, followed by functionalization with cyano and ester groups.

-

- Starting from 4-phenylpiperidine derivatives, the key step involves introducing a cyano group at the 1-position via nucleophilic substitution or via cyanation of suitable intermediates.

- The ester group at the 4-position is typically introduced through esterification reactions or by functionalizing the carboxylic acid derivatives.

-

- Heating at elevated temperatures (around 180°C) under reflux in inert solvents such as acetonitrile or dichloromethane.

- Use of catalysts or reagents like oxalyl chloride for converting carboxylic acids to acyl chlorides, which then react with amines to form amides or esters.

- In a patent describing the synthesis of piperidine derivatives, the process involves the hydrolysis of esters to acids, followed by conversion to acyl chlorides and subsequent reaction with amines to form the target compounds.

Hydrolysis and Conversion of Esters to Acids

-

- Ethyl 1-(phenyl)piperidine-4-carboxylate can be hydrolyzed using aqueous acids or bases to yield the corresponding carboxylic acid.

- Typical conditions include refluxing with dilute hydrochloric acid or sodium hydroxide.

-

- The carboxylic acid is treated with oxalyl chloride or thionyl chloride to produce the acyl chloride intermediate.

- This step is crucial for subsequent amide formation.

Ethyl 1-(phenyl)piperidine-4-carboxylate + oxalyl chloride → 1-(phenyl)piperidine-4-carbonyl chloride

Amide Formation via Reaction with Amines

The acyl chloride reacts with amines (such as ethylamine, methylamine, or other alkylamines) to yield the desired ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate.

-

- Typically carried out in an inert solvent like dichloromethane at low temperatures (0°C to room temperature).

- Use of base (e.g., pyridine or triethylamine) to neutralize HCl formed during the reaction.

1-(phenyl)piperidine-4-carbonyl chloride + ethylamine → this compound

Substituted Variants via Alkylation

The introduction of the cyano(phenyl)methyl group at the nitrogen atom of the piperidine ring is achieved through nucleophilic substitution reactions, often involving the use of halogenated intermediates such as 4-bromo or 4-chloro derivatives.

-

- Reflux in solvents like acetonitrile or ethanol.

- Catalysts such as potassium carbonate or potassium iodide facilitate the substitution.

- Reaction of 4-bromo derivatives with phenylacetonitrile derivatives under reflux yields the target compound.

Research Findings and Data

| Preparation Step | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrolysis of ester | Aqueous HCl or NaOH | Reflux | Variable | Converts ester to acid |

| Acid chloride formation | Oxalyl chloride | 50°C, 2 hours | High | Activated acid for amidation |

| Amide coupling | Amine (e.g., ethylamine) | Room temp, inert solvent | Moderate to high | Produces the target compound |

| Alkylation | Halogenated phenylacetonitrile | Reflux, base catalyst | Variable | Introduces cyano(phenyl)methyl group |

Notes on Industrial Scale-Up

While detailed industrial procedures are scarce, the laboratory synthesis can be scaled by optimizing reaction parameters:

- Reaction temperature and time are adjusted to maximize yield.

- Purification techniques such as recrystallization or chromatography ensure high purity.

- Reaction monitoring via TLC or HPLC confirms completion.

Summary of Key Reaction Conditions

| Reaction Step | Reagents | Temperature | Duration | Purification |

|---|---|---|---|---|

| Hydrolysis | Aqueous acid/base | Reflux | 24 hours | Recrystallization |

| Acyl chloride formation | Oxalyl chloride | 50°C | 2 hours | Evaporation, recrystallization |

| Amide formation | Amine | 0–25°C | Several hours | Filtration, recrystallization |

| Alkylation | Halogenated derivative | Reflux | 6–72 hours | Extraction, chromatography |

化学反応の分析

Types of Reactions

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

科学的研究の応用

Chemical Research Applications

Building Block in Organic Synthesis

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow chemists to modify it into various derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals. This compound's ability to act as a precursor for other functionalized piperidine derivatives enhances its value in synthetic organic chemistry.

Enzyme Interaction Studies

The compound has been studied for its interactions with various enzymes, particularly as an inhibitor of enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis in bacteria. By inhibiting this enzyme, this compound can disrupt bacterial growth, making it a candidate for antibacterial research. Such studies have demonstrated its potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Biological Applications

Neuropharmacological Research

In biological contexts, this compound has been explored for its effects on neurotransmitter systems. Piperidine derivatives have shown promise in modulating the activity of monoamine transporters, which are critical for neurotransmitter regulation. This modulation can influence various neurological conditions, suggesting potential therapeutic applications in neuropharmacology.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity due to its mechanism of action against fatty acid synthesis pathways in bacteria. Studies have shown that at varying dosages, it can produce therapeutic effects, including antibacterial and possibly neuroprotective properties .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its versatility allows for the synthesis of various derivatives that can be employed in different industrial applications, including the manufacture of agrochemicals and pharmaceuticals.

Case Studies

作用機序

The mechanism of action of Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Piperidine Derivatives

Substituent Variations at the 1-Position

Ethyl 1-phenylcarbamoylpiperidine-4-carboxylate (CAS: Not specified)

- Structure: A phenylcarbamoyl group replaces the cyano(phenyl)methyl substituent.

- Synthesis : Prepared via reaction of ethyl piperidine-4-carboxylate with phenyl isocyanate .

- Biological Activity : Evaluated as a 15-lipoxygenase (15-LOX) inhibitor, supported by ADME and DFT studies .

- Key Difference: The carbamate linkage (-NH-C(O)-O-) may reduce metabolic stability compared to the cyano group .

Ethyl 1-(2-methoxyphenyl)piperazine-piperidine-4-carboxylate (CAS: Not specified)

- Structure : Incorporates a piperazine ring linked to a 2-methoxyphenyl group at the 1-position.

- Synthesis : Synthesized via reductive amination using NaBH3CN .

- Biological Activity : Demonstrated activity in docking studies targeting neurological receptors .

- Key Difference : The methoxy group enhances solubility but may reduce CNS penetration due to increased polarity .

Ethyl 1-benzoylpiperidine-4-carboxylate (CAS: 136081-74-8)

Substituent Variations at the 4-Position

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid (CAS: Not specified)

- Structure : The 4-position features a free carboxylic acid instead of an ethyl ester.

- Physicochemical Properties : Lower log S (-1.2) compared to the ethyl ester derivative, indicating reduced solubility .

- Key Difference : The carboxylic acid may improve target binding but reduce oral bioavailability due to ionization at physiological pH .

Pharmacologically Relevant Analogues

Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate)

- Structure: A 2-phenylethyl group at the 1-position and a propanoylamino group at the 4-position.

- Biological Activity : A potent μ-opioid receptor agonist, 10,000x more potent than morphine .

- Key Difference: The propanoylamino group and phenylethyl chain confer high receptor affinity, contrasting with the cyano(phenyl)methyl group’s electronic effects .

Structural and Functional Analysis Table

Research Findings and Trends

- Synthetic Accessibility: this compound is synthesized via nucleophilic substitution or reductive amination, similar to other piperidine derivatives .

- Biological Potency: The cyano group’s electron-withdrawing nature may enhance interactions with enzymes like cytochrome P450, as seen in ADME studies of related compounds .

- Safety Profiles: Piperidine esters generally require careful handling due to irritancy, as noted for Ethyl 1-benzoylpiperidine-4-carboxylate .

生物活性

Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyano group and a phenyl moiety. Its molecular formula is . The compound's structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The primary mechanism of action for this compound involves its inhibition of the enzyme enoyl-ACP reductase, which plays a crucial role in fatty acid biosynthesis in bacteria. By disrupting this pathway, the compound exhibits antibacterial properties, particularly against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 10 µg/mL |

These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has shown potential neuroprotective effects. Research suggests that piperidine derivatives can modulate neurotransmitter levels by interacting with monoamine transporters, which may have implications for treating neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Activity : A study demonstrated that the compound effectively inhibited bacterial growth in vitro, with promising MIC values indicating its potential as an antibacterial agent .

- Neuroprotective Studies : Research involving animal models indicated that the compound could protect neuronal cells from oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease .

- Enzyme Inhibition : Detailed biochemical assays confirmed that this compound acts as a potent inhibitor of enoyl-ACP reductase, impacting fatty acid synthesis pathways critical for bacterial survival .

Safety and Toxicology

While preliminary studies highlight the therapeutic potential of this compound, further research is necessary to assess its safety profile and toxicity. Toxicological evaluations will be crucial for determining appropriate dosage levels and understanding any adverse effects associated with prolonged exposure.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate, and how do coupling agents influence reaction efficiency?

- Methodological Answer : A common approach involves coupling ethyl piperidine-4-carboxylate derivatives with substituted benzoyl or cyanophenyl precursors. For example, EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole hydrate) in dry acetonitrile are used to activate carboxylic acids for amide bond formation . Solvent choice (e.g., acetonitrile vs. THF) and base selection (organic vs. inorganic) critically affect reaction yields and byproduct formation. Pre-activation of the carboxyl group with EDCI/HOBt minimizes racemization and improves coupling efficiency .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring conformation and substituent positions. Mass spectrometry (MS), particularly high-resolution ESI-MS, validates molecular weight and fragmentation patterns. For stereochemical analysis, X-ray crystallography (as demonstrated in piperidine derivative studies) resolves absolute configurations and ring puckering, which are vital for pharmacological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Cyclic ethers (e.g., THF) or aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in SN2 reactions, as seen in ethyl piperidine-4-carboxylate derivatization .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps, while reflux conditions may accelerate cyclization .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (using C18 columns) resolves closely related impurities. Purity >98% is achievable with iterative recrystallization in ethanol/water mixtures .

Q. What mechanistic insights explain discrepancies in reaction outcomes between substituted piperidine derivatives?

- Methodological Answer : Steric hindrance from the cyano(phenyl)methyl group can slow nucleophilic substitution at the piperidine nitrogen. Computational studies (DFT calculations) predict transition-state energies for competing pathways (e.g., SN1 vs. SN2). For example, bulky substituents favor SN1 mechanisms, leading to carbocation intermediates and potential racemization. Kinetic isotope effect (KIE) experiments and isotopic labeling (e.g., ¹⁵N) further elucidate rate-determining steps .

Q. How should researchers address contradictions in spectral data during structural characterization?

- Methodological Answer :

- NMR Discrepancies : Compare experimental ¹³C NMR shifts with DFT-predicted values (using software like Gaussian) to identify misassignments. For example, piperidine ring carbons typically resonate between δ 20–60 ppm .

- Mass Spectral Anomalies : Use tandem MS/MS to distinguish isobaric impurities. For instance, a fragment at m/z 215 may arise from loss of the ethyl carboxylate group (C₄H₅O₂) versus alternative cleavage pathways .

Q. What strategies mitigate risks when handling reactive intermediates in the synthesis of this compound?

- Methodological Answer :

- Intermediate Stability : Store azide or cyanomethyl intermediates at -20°C under inert gas (N₂/Ar) to prevent degradation .

- Safety Protocols : Use Schlenk lines for air-sensitive steps and conduct calorimetry (DSC/TGA) to assess exothermic risks. For cyanide-containing intermediates, employ scrubbers with alkaline KMnO₄ to neutralize toxic vapors .

Q. How does the stereoelectronic profile of this compound influence its biological activity?

- Methodological Answer : The equatorial positioning of the cyano(phenyl)methyl group on the piperidine ring minimizes steric clash with biological targets (e.g., enzymes or receptors). Conformational analysis via NOESY NMR or X-ray diffraction reveals preferred chair conformations. Docking studies (AutoDock Vina) correlate substituent orientation with binding affinity, as seen in analogous piperidine-based inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。